molecular formula C7H4N2O3 B1634820 4-Nitro-1,3-benzoxazole CAS No. 163808-13-7

4-Nitro-1,3-benzoxazole

Cat. No. B1634820
Key on ui cas rn: 163808-13-7
M. Wt: 164.12 g/mol
InChI Key: SLXGGFDKGANNSL-UHFFFAOYSA-N
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Patent
US07528164B2

Procedure details

Compounds of Formula I also can be prepared as illustrated by exemplary reaction in Scheme 3. Reaction of 2-amino-3-nitro-phenol and triethyl orthformate in the presence of a acid such as p-toluenesulfonic acid produced 4-nitrobenzooxazole. The nitro group was reduced to give the 4-amino-benzooxazole, which was converted to the methylamino-benzooxazole in two steps. Treatment of the compound with base, such as sodium ethoxide converted the 4-methylamino-benzooxazole into a 4-hydroxy-1-methylbenzimidazole. Reaction of 4-hydroxy-1-methylbenzimidazole with an aryl-aldehyde such as 5-bromoveratraldehyde and malononitrile in the presence of a base, such as piperidine produced the substituted 7-methyl-imidazo[4,5-h]chromene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:11].[C:12]1(C)C=CC(S(O)(=O)=O)=CC=1>>[N+:8]([C:7]1[C:2]2[N:1]=[CH:12][O:11][C:3]=2[CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1[N+](=O)[O-])O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compounds of Formula I also can be prepared
CUSTOM
Type
CUSTOM
Details
as illustrated by exemplary reaction in Scheme 3

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC2=C1N=CO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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